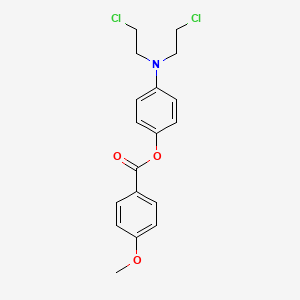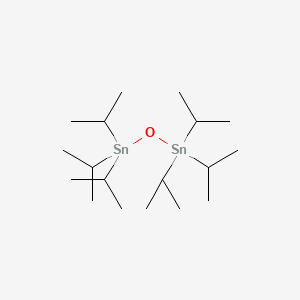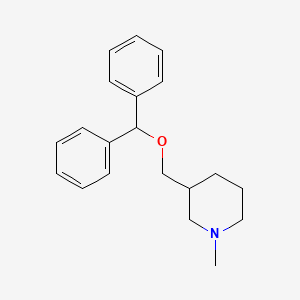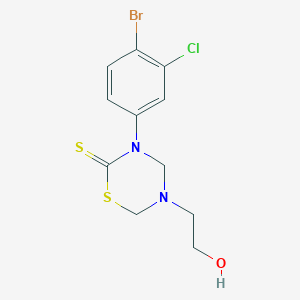
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate: is a synthetic organic compound that belongs to the class of aromatic esters It is characterized by the presence of a p-methoxybenzoate ester group and a bis(2-chloroethyl)amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate typically involves the following steps:
Formation of p-(Bis(2-chloroethyl)amino)phenol: This intermediate is prepared by reacting p-aminophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The p-(Bis(2-chloroethyl)amino)phenol is then esterified with p-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various nucleophiles replacing the chlorine atoms.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic agents.
- Explored for its ability to interact with biological macromolecules and disrupt cellular processes.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research for the development of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness:
- The presence of the p-methoxybenzoate ester group distinguishes p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate from other similar compounds.
- This unique structure may confer different reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
22953-57-7 |
|---|---|
分子式 |
C18H19Cl2NO3 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-2-14(3-7-16)18(22)24-17-8-4-15(5-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChI 键 |
HYSSJKYEXPISGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)





phosphanium chloride](/img/structure/B14716299.png)


